

# molecular weight of 2-(Boc-amino)-3-phenylpropylamine

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## Compound of Interest

Compound Name:	2-(Boc-amino)-3-phenylpropylamine
Cat. No.:	B175983

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An In-depth Technical Guide to **2-(Boc-amino)-3-phenylpropylamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides comprehensive information on **2-(Boc-amino)-3-phenylpropylamine**, a key building block in synthetic organic chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses, particularly in the construction of peptide-based therapeutics and other complex molecular architectures. This document details the physicochemical properties, provides exemplary experimental protocols for synthesis and analysis, and illustrates relevant chemical workflows.

## Physicochemical Properties

The fundamental properties of **2-(Boc-amino)-3-phenylpropylamine** are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	250.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
CAS Number	179051-72-0	<a href="#">[1]</a> <a href="#">[3]</a>
Synonym(s)	tert-butyl (2-amino-1-phenylethyl)carbamate	<a href="#">[3]</a>
Physical Form	Solid	<a href="#">[3]</a>
Storage Temperature	2-8 °C	<a href="#">[3]</a>

## Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of **2-(Boc-amino)-3-phenylpropylamine** and are based on established procedures for the selective protection and characterization of diamines and Boc-protected compounds.

### Synthesis Protocol: Selective Mono-Boc Protection

This protocol describes a method for the selective N-protection of one amine in a diamine by leveraging the *in situ* generation of a mono-hydrochloride salt, rendering one amine group less nucleophilic. This approach is effective for achieving high yields of the mono-protected product. [\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 2-Amino-3-phenylpropylamine (or its corresponding salt)
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me<sub>3</sub>SiCl)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Deionized Water (H<sub>2</sub>O)

- Sodium Hydroxide (NaOH) solution (e.g., 2 M)
- Dichloromethane (DCM)
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting diamine (1.0 equivalent) in anhydrous methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. Me<sub>3</sub>SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups. A precipitate of the mono-ammonium salt may form.[5]
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (1.0 equivalent) in methanol.[5]
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted (Boc)<sub>2</sub>O and other non-polar impurities.[5]
- Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the free amine of the product.[4][5]
- Extract the product into dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude **2-(Boc-amino)-3-phenylpropylamine**.
- The product can be further purified by silica gel column chromatography if necessary.

## Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural confirmation of the title compound. The presence of the Boc group is readily identified by a characteristic signal in the  $^1\text{H}$  NMR spectrum.

### Materials & Equipment:

- Synthesized **2-(Boc-amino)-3-phenylpropylamine**
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or 500 MHz)

### Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of  $\text{CDCl}_3$ .
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition:
  - Insert the tube into the spectrometer. Lock, tune, and shim the instrument to optimize field homogeneity.
  - Acquire a  $^1\text{H}$  NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around  $\delta$  1.4 ppm.<sup>[7]</sup> Other signals will correspond to the protons of the phenylpropyl backbone.

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Characteristic signals for the Boc group's quaternary carbon and methyl carbons are expected around  $\delta$  79-80 ppm and  $\delta$  28 ppm, respectively.[8]
- Data Processing: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound. A reverse-phase method can effectively separate the Boc-protected product from the more polar starting diamine and other impurities.

### Materials & Equipment:

- Synthesized **2-(Boc-amino)-3-phenylpropylamine**
- HPLC-grade acetonitrile (ACN) and water
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector and a C18 reverse-phase column

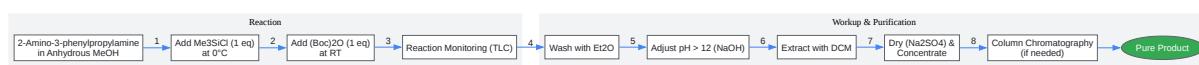
### Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in water
  - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation: Prepare a sample solution of the compound in a suitable solvent (e.g., a mixture of ACN/water) at a concentration of approximately 1 mg/mL.
- Chromatographic Conditions (Exemplary):

- Column: C18, 4.6 x 150 mm, 5  $\mu$ m
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
- Analysis: Inject the sample. The Boc-protected product, being more non-polar than the starting diamine, will have a longer retention time. Purity is determined by integrating the peak area of the product relative to the total area of all observed peaks.[1]

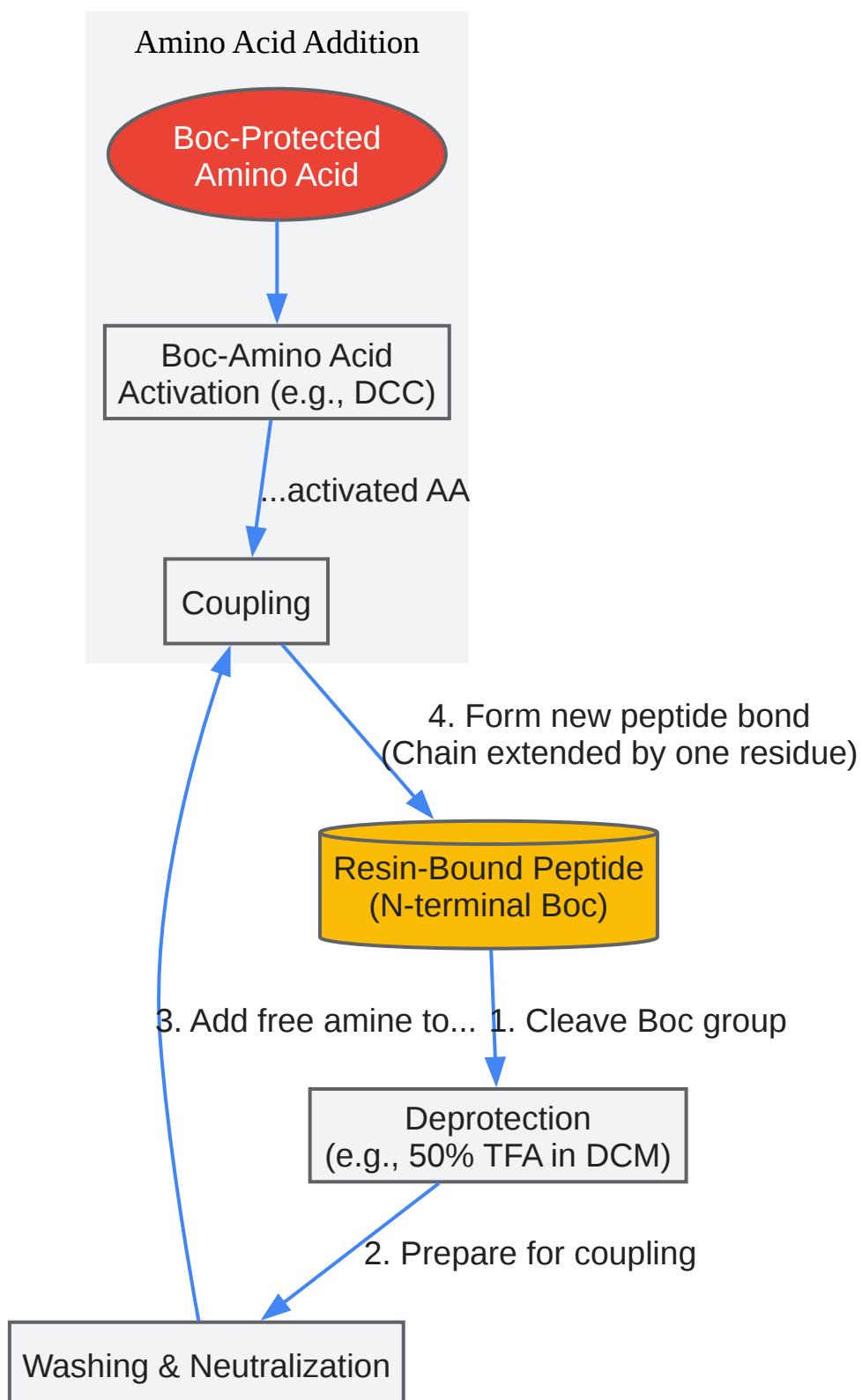
## Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and application of **2-(Boc-amino)-3-phenylpropylamine**.



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Caption: Workflow for the synthesis of **2-(Boc-amino)-3-phenylpropylamine**.



Caption: General cycle of Boc-based Solid Phase Peptide Synthesis (SPPS).

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